1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-cyclopropylquinazoline-2,4(1H,3H)-dione
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Overview
Description
The compound is a complex organic molecule with several functional groups, including an oxadiazole ring and a quinazoline dione structure. These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be determined experimentally .Scientific Research Applications
Crystal Structure and Synthesis
Crystal Structure Analysis
The crystal structure of related compounds like 4-(4-bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione has been explored, providing insight into the bond lengths, angles, and molecular geometry which can be crucial for understanding the physical and chemical properties of similar compounds (Candan et al., 2001).
Efficient Catalysis for Synthesis
In the synthesis of hydroquinazoline-2,5-diones, catalysts like 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane have shown efficiency, potentially applicable in synthesizing related compounds (Kefayati et al., 2012).
Molecular Docking and Biological Evaluation
Antibacterial and Antifungal Properties
Research on derivatives such as 6-halo-2-(4-((5-phenyl-1, 3, 4-oxadiazol-2-yl)methoxy)Substituted phenyl)-1 H-benzo[de]isoquinoline-1,3(2H)-dione indicates potential antibacterial and antifungal activities, which could be relevant for similar compounds (Sirgamalla & Boda, 2019).
Chemical Education Applications
The hetero-Diels−Alder reactions involving compounds like 4-phenyl-1,2,4-triazoline-3,5-dione can be used in educational settings, demonstrating rapid reaction processes and product purification techniques that may apply to related compounds (Celius, 2010).
Vibrational Spectroscopy and Chemotherapeutic Potential
- Vibrational Spectroscopy Studies: Vibrational spectroscopic studies on compounds like 6-methyl-1-({[(2E)-2-methyl-3-phenyl-prop-2-en-1-yl]oxy}methyl)-1,2,3,4-tetra-hydroquinazoline-2,4-dione can offer insights into the molecular properties and potential chemotherapeutic applications of similar compounds (Sebastian et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-cyclopropylquinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O3/c21-13-7-5-12(6-8-13)18-22-17(28-23-18)11-24-16-4-2-1-3-15(16)19(26)25(20(24)27)14-9-10-14/h1-8,14H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNKKYSLDNVVFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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